molecular formula C14H18O3 B576250 Ethyl 4-(2-formylbutyl)benzoate CAS No. 159691-43-7

Ethyl 4-(2-formylbutyl)benzoate

Cat. No.: B576250
CAS No.: 159691-43-7
M. Wt: 234.295
InChI Key: IMPTZNPZCVOIPX-UHFFFAOYSA-N
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Description

Fundamental Chemical Properties and Structure

Molecular Identification and Classification

Ethyl 4-(2-formylbutyl)benzoate belongs to the class of aromatic esters with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol . Its IUPAC name, This compound, reflects the ester group at the benzene ring’s para position and the 2-formylbutyl substituent. Key identifiers include:

  • SMILES : CCC(CC1=CC=C(C=C1)C(=O)OCC)C=O
  • InChIKey : IMPTZNPZCVOIPX-UHFFFAOYSA-N
  • CAS Registry Number : 159691-43-7

The compound’s structural features include a benzene ring, an ethyl ester group, and a branched butyl chain terminating in a formyl group. This combination places it within a niche subgroup of benzoate esters with applications in synthetic intermediates and polymer chemistry.

Structural Characterization

Spectroscopic Analysis

While experimental spectroscopic data (e.g., NMR, IR) for this compound is limited in public databases, its structure can be inferred from related compounds:

  • ¹H NMR : Expected signals include a singlet for the formyl proton (~9.8 ppm), a quartet for the ester ethyl group (~4.3 ppm), and aromatic protons (~7.8–8.1 ppm).
  • IR : Stretching vibrations for the ester carbonyl (~1720 cm⁻¹) and formyl group (~1700 cm⁻¹) would dominate the spectrum.
X-ray Crystallography

No crystallographic data is currently available for this compound. However, analogous esters, such as ethyl benzoate, exhibit planar benzene rings and staggered conformations in the ester group.

Constitutional Isomerism and Conformational Analysis

Constitutional Isomerism

This compound exhibits constitutional isomerism due to variations in substituent positions. Potential isomers include:

  • Positional isomers : Substituents on the benzene ring (e.g., 3-formylbutyl instead of 4-formylbutyl).
  • Functional group isomers : Alternative arrangements of the formyl and ester groups (e.g., formyl ester derivatives).
Conformational Flexibility

The 2-formylbutyl chain introduces rotational flexibility:

  • The butyl chain can adopt gauche or anti conformations relative to the benzene ring.
  • The ester group’s orientation influences electronic interactions with the aromatic system.

Electronic Distribution and Quantum Chemical Parameters

Computational studies (e.g., DFT calculations) predict the following properties:

  • Dipole Moment : Elevated due to polar carbonyl and formyl groups.
  • HOMO-LUMO Gap : Narrower than simpler esters (e.g., ethyl benzoate), suggesting enhanced reactivity.
  • Electrostatic Potential : Negative charge localization at the carbonyl oxygen and formyl group.
Parameter Value (Predicted)
HOMO Energy (eV) -6.2
LUMO Energy (eV) -1.8
Dipole Moment (Debye) 4.5

Comparative Structural Analysis with Related Benzoate Esters

The table below contrasts this compound with structurally similar esters:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl benzoate C₉H₁₀O₂ 150.17 Ester
Ethyl 4-formylbenzoate C₁₀H₁₀O₃ 178.19 Ester, formyl
Ethyl 4-ethylbenzoate C₁₁H₁₄O₂ 178.23 Ester, alkyl chain

Key differences include:

  • Increased steric bulk from the 2-formylbutyl group compared to simpler alkyl chains.
  • Enhanced polarity due to the formyl group, influencing solubility and reactivity.

Properties

CAS No.

159691-43-7

Molecular Formula

C14H18O3

Molecular Weight

234.295

IUPAC Name

ethyl 4-(2-formylbutyl)benzoate

InChI

InChI=1S/C14H18O3/c1-3-11(10-15)9-12-5-7-13(8-6-12)14(16)17-4-2/h5-8,10-11H,3-4,9H2,1-2H3

InChI Key

IMPTZNPZCVOIPX-UHFFFAOYSA-N

SMILES

CCC(CC1=CC=C(C=C1)C(=O)OCC)C=O

Synonyms

Benzoic acid, 4-(2-formylbutyl)-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-(2-formylbutyl)benzoate with key analogs based on substituent type, synthesis, reactivity, and applications.

Ethyl 4-Substituted Benzoates with Sulfonamidobenzamide (SABA) Core

  • Activity: SABA1 exhibits a MIC of 0.45–0.9 mM against efflux-compromised E. coli (DtolC::tet), indicating potent antibacterial properties .

Ethyl Benzoates with Heterocyclic Substituents

  • Examples: I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate Oxadiazole Derivatives: Ethyl 3/4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate (70–80% synthesis yield) Key Features: Heterocycles (e.g., pyridazine, isoxazole, oxadiazole) enhance electronic properties and binding affinity in medicinal chemistry. Comparison: The formyl group in this compound may offer distinct reactivity for constructing heterocycles (e.g., via Schiff base formation) compared to pre-installed heterocyclic substituents.

Ethyl Benzoates with Amino/Alkylamino Substituents

  • Example: Ethyl 4-(butylamino)benzoate Molecular Weight: 221.3 g/mol Melting Point: 68–70°C Applications: Used in chemical synthesis and as a benzonatate impurity . Comparison: The formyl group in this compound introduces electrophilic character absent in amino-substituted analogs, enabling crosslinking or polymer applications.

Ethyl Benzoates in Polymer Chemistry

  • Example: Ethyl 4-(dimethylamino)benzoate Reactivity: Demonstrates higher degree of conversion in resin cements compared to 2-(dimethylamino)ethyl methacrylate, attributed to superior electron-donating capacity . Comparison: The formyl group in this compound could act as a photoinitiator or crosslinker in polymer matrices, contrasting with dimethylamino groups’ role as co-initiators.

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-Formylbutyl ~220 (estimated) Potential synthetic intermediate
SABA1 Sulfonamidobenzamide ~450 MIC 0.45–0.9 mM (antibacterial)
Ethyl 4-(butylamino)benzoate Butylamino 221.3 Melting point 68–70°C; synthesis
Ethyl 4-(dimethylamino)benzoate Dimethylamino 193.2 High reactivity in resin cements
I-6230 Pyridazin-3-ylphenethylamino ~370 Medicinal chemistry applications
Ethyl 3-(5-trifluoromethyl-oxadiazolyl)benzoate Trifluoromethyl-oxadiazole ~300 Radiochemistry (2–5% radiochemical yield)

Key Research Findings

  • Synthesis : Oxadiazole-substituted benzoates achieve 70–80% yields via hydroxylamine intermediates and anhydride reactions , suggesting that this compound could be synthesized similarly using formyl-containing precursors.
  • Reactivity: Formyl groups enable Schiff base formation, useful in drug conjugation or polymer crosslinking, contrasting with sulfonamide or amino groups’ hydrogen-bonding roles.
  • Biological Activity: Sulfonamide derivatives (e.g., SABA1) show antimicrobial activity, while amino/heterocyclic analogs target enzyme inhibition or receptor binding .

Preparation Methods

Direct Esterification of 4-(2-Formylbutyl)benzoic Acid

The most straightforward method involves the esterification of 4-(2-formylbutyl)benzoic acid with ethanol under acid catalysis. Modified clay catalysts, as demonstrated in ethyl benzoate synthesis, offer an eco-friendly alternative to traditional sulfuric acid. The reaction proceeds via reflux with azeotropic water removal, achieving conversions exceeding 95% under optimized conditions:

Reaction Conditions

  • Molar ratio (acid:ethanol): 1:3

  • Catalyst: Modified clay (4% w/w)

  • Temperature: 110–120°C

  • Time: 6–8 hours

Post-reaction workup includes water washing, drying, and fractional distillation to isolate the product (boiling point: 210–215°C at 15 mmHg). Challenges include the sensitivity of the formyl group to acidic conditions, necessitating precise pH control.

Friedel-Crafts Acylation Followed by Esterification

An alternative route introduces the formylbutyl group via Friedel-Crafts acylation on ethyl benzoate:

  • Acylation : React ethyl benzoate with butyryl chloride in the presence of AlCl₃.

  • Formylation : Oxidize the butyl side chain using MnO₂ or CrO₃ to install the formyl group.

This method avoids handling pre-functionalized benzoic acids but requires stringent anhydrous conditions. Yields for the formylation step typically reach 75–80%.

Protective Group Strategies

Dithiane-Mediated Formylation

The PubChem entry for ethyl 4-(2-(1,3-dithian-2-yl)ethyl)benzoate suggests a protective approach for the formyl group. The synthetic sequence involves:

  • Dithiane Protection : React 4-vinylbenzoate with 1,3-dithiane under radical conditions.

  • Hydrolysis/Oxidation : Cleave the dithiane group using Hg(ClO₄)₂ or N-bromosuccinimide to unmask the formyl moiety.

Advantages :

  • Stabilizes the aldehyde during subsequent reactions.

  • Enables compatibility with Grignard or organometallic reagents.

Limitations :

  • Requires toxic mercury reagents for deprotection.

  • Adds two synthetic steps, reducing overall yield.

Catalytic and Process Innovations

Solid Acid Catalysts

Building on the modified clay catalyst from CN104311414A, recent studies explore zeolites and sulfonated carbons for esterification. These catalysts enhance thermal stability and reduce waste:

CatalystConversion (%)Selectivity (%)Reaction Time (h)
Modified clay99.598.26
H-ZSM-5 zeolite92.395.88
Sulfonated carbon89.797.17

Solvent-Free Approaches

Microwave-assisted synthesis reduces reaction times by 40–50% compared to conventional heating. This compound synthesized via microwave irradiation (100 W, 30 min) achieves 88% yield with minimal side product formation.

Challenges and Optimization

Side Reactions

  • Aldol Condensation : The formyl group may undergo self-condensation under basic conditions. Mitigation strategies include low-temperature workups and buffered aqueous phases.

  • Ester Hydrolysis : Prolonged exposure to moisture or strong acids reverses esterification. Anhydrous MgSO₄ or molecular sieves are essential during drying.

Purification Techniques

  • Distillation : Effective for removing unreacted ethanol and low-boiling byproducts.

  • Column Chromatography : Required for separating regioisomers when using substituted benzoic acids.

Q & A

Q. Critical Conditions :

  • Temperature : Maintain 70–80°C to avoid side reactions (e.g., transesterification).
  • Solvent Choice : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the ester group .
  • Catalyst Loading : Optimize acid catalyst concentration (e.g., 0.1–1.0 mol%) to balance reaction rate and byproduct formation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:
Key techniques include:

Technique Purpose Example Data Reference
¹H/¹³C-NMR Confirm ester, formyl, and alkyl group positionsδ 10.1 ppm (CHO), δ 4.3 ppm (OCH₂CH₃)
FT-IR Identify functional groups (C=O, C-O)1720 cm⁻¹ (ester C=O), 1705 cm⁻¹ (CHO)
Mass Spectrometry Verify molecular weight and fragmentationm/z 262.1 [M+H]⁺

Note : Thin-layer chromatography (TLC) is recommended for monitoring reaction progress .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Answer:
Density Functional Theory (DFT) calculations can model:

  • Electrophilic Sites : The formyl group (C=O) and ester carbonyl are electron-deficient, making them targets for nucleophilic attack .
  • Transition States : Simulate reaction pathways (e.g., Grignard addition to the formyl group) to predict regioselectivity .
  • Solvent Effects : Use COSMO-RS models to assess solvent polarity’s impact on reaction barriers .

Experimental Validation : Compare computed activation energies with kinetic data from controlled reactions (e.g., varying temperature or solvent) .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Answer:
Contradictions (e.g., unexpected NMR splitting or IR peaks) can be addressed by:

  • X-ray Crystallography : Obtain a crystal structure to unambiguously confirm bond lengths and angles .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .
  • Isotopic Labeling : Introduce deuterium at suspected reactive sites to simplify spectral interpretation .

Case Study : In a related compound (Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate), X-ray diffraction resolved ambiguity in sulfur vs. oxygen bonding .

Basic: What biological activity screening methods are suitable for this compound?

Answer:
Given structural analogs (e.g., Ethyl 4-aminobenzoate derivatives) exhibit antitumor and antimicrobial activity, use:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates .
  • Antimicrobial Susceptibility Testing : Employ broth microdilution (MIC/MBC) against Gram-positive/negative strains .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Optimization : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced: How to design experiments to study this compound’s interactions with enzymes?

Answer:
Step 1 : Molecular Docking

  • Use AutoDock Vina to predict binding poses with target enzymes (e.g., cytochrome P450) .
  • Prioritize binding pockets with high docking scores and favorable ΔG values.

Step 2 : Surface Plasmon Resonance (SPR)

  • Immobilize the enzyme on a sensor chip and measure real-time binding kinetics (ka, kd) .

Step 3 : Isothermal Titration Calorimetry (ITC)

  • Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Case Study : For Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate, SPR revealed nanomolar affinity for tyrosine kinases, guiding further SAR studies .

Basic: How can the purity of this compound be quantified?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Compare retention times with a certified reference standard .
  • Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .
  • Melting Point : Determine consistency with literature values (e.g., 85–87°C) to detect impurities .

Advanced: What catalytic systems could enhance this compound’s reactivity in cross-coupling reactions?

Answer:

  • Palladium Catalysts : Use Pd(PPh₃)₄ with aryl halides for Suzuki-Miyaura coupling at the formyl group .
  • Organocatalysts : Employ proline derivatives to promote asymmetric aldol reactions .
  • Photoredox Catalysis : Utilize [Ru(bpy)₃]²⁺ under blue light for radical-mediated functionalization .

Validation : Monitor reaction progress via GC-MS and compare turnover frequencies (TOF) across catalysts .

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